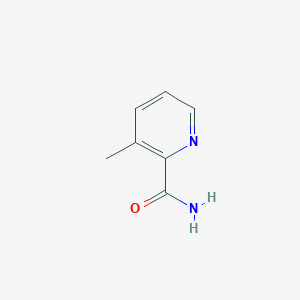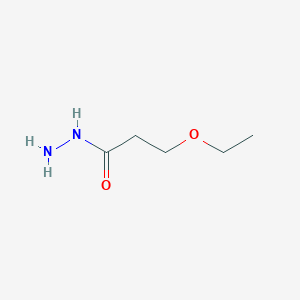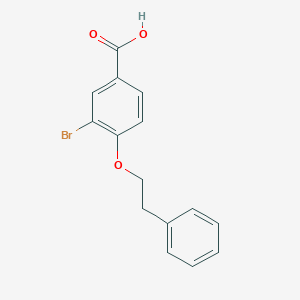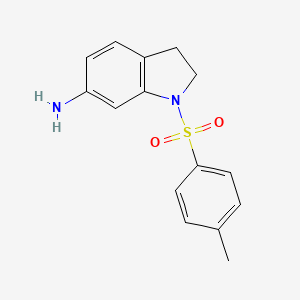
1-トシルインドリン-6-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-Tosylindolin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
Similar compounds, such as sulfonamides, have been known to inhibit folate metabolism .
Mode of Action
It’s worth noting that sulfonamides, which also contain a sulfonyl group, work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
For instance, polyamines, which include certain types of amines, can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms .
Pharmacokinetics
A study on targeted drug delivery using quaternary ammonium connections, which could potentially include 1-tosylindolin-6-amine, suggests that such connections can improve pharmacokinetics and the therapeutic index .
Result of Action
For instance, novel indole amines have shown good antioxidant potential compared to standard drugs .
Action Environment
It’s known that the fluorescence quenching of organic molecules by various quenchers like aromatic amines can be affected by various factors such as temperature, viscosity, solvent polarity, etc, of the surrounding medium .
生化学分析
Biochemical Properties
1-[(4-Methylphenyl)sulfonyl]indolin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with high affinity to multiple receptors, which makes it a valuable candidate for developing new therapeutic agents . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the target biomolecules.
Cellular Effects
The effects of 1-[(4-Methylphenyl)sulfonyl]indolin-6-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-[(4-Methylphenyl)sulfonyl]indolin-6-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Methylphenyl)sulfonyl]indolin-6-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or other factors.
Metabolic Pathways
1-[(4-Methylphenyl)sulfonyl]indolin-6-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cells, affecting their function and behavior.
Subcellular Localization
1-[(4-Methylphenyl)sulfonyl]indolin-6-amine is localized to specific subcellular compartments, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments. The localization of the compound can influence its activity and function, as it interacts with specific biomolecules within these compartments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosylindolin-6-amine typically involves the reaction of indoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1-Tosylindolin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated indoline derivatives.
類似化合物との比較
1-Tosylindolin-6-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
The uniqueness of 1-Tosylindolin-6-amine lies in its specific sulfonyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-7,10H,8-9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYBWYBCJQEDOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-B]pyridin-2(3H)-one](/img/structure/B1317326.png)
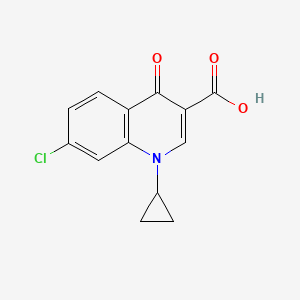
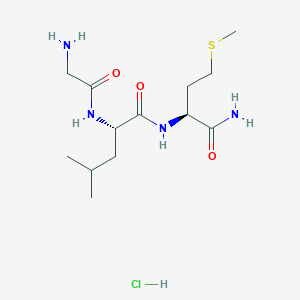
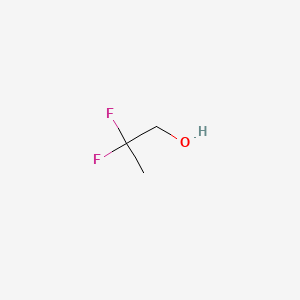
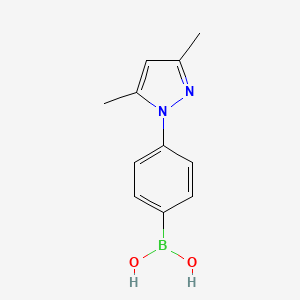

![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)
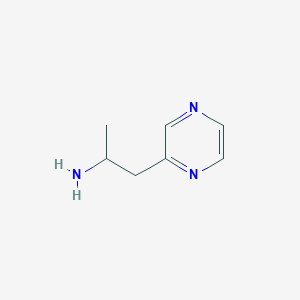
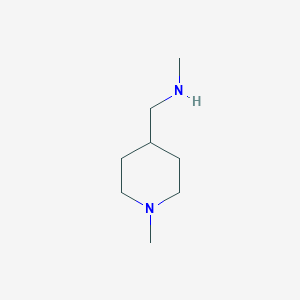
![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)
